molecular formula C10H12O2S B2844362 [(3-Methylbenzyl)sulfanyl]acetic acid CAS No. 34722-35-5

[(3-Methylbenzyl)sulfanyl]acetic acid

Cat. No. B2844362
CAS RN: 34722-35-5
M. Wt: 196.26
InChI Key: RHZMAMPKKQBGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Methylbenzyl)sulfanyl]acetic acid, also known as 3-MBS, is an organic compound belonging to the family of carboxylic acids. It is a colorless, odorless, and crystalline solid at room temperature and has a molecular weight of 178.2 g/mol. 3-MBS is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been widely used in various scientific research applications and is of great interest to the scientific community.

Scientific Research Applications

  • Catalysis in Chemical Synthesis : (3-Methylbenzyl)sulfanyl acetic acid derivatives, such as mercaptobenzyl sulfonates, have been examined for their potential as aryl thiol catalysts in native chemical ligation processes. These compounds have shown similar catalysis rates to 4-mercaptophenyl acetic acid, with some offering advantages like increased polarity and solubility (Cowper et al., 2015).

  • Inhibition of Carbonic Anhydrase Isozymes : Certain derivatives of (3-Methylbenzyl)sulfanyl acetic acid have been studied for their role as inhibitors of carbonic anhydrase isozymes, which are significant in various physiological functions and diseases. For instance, halogenated sulfonamides, including some with similar structures to (3-Methylbenzyl)sulfanyl acetic acid, have been synthesized and tested as inhibitors against tumor-associated carbonic anhydrase isozyme IX (Ilies et al., 2003).

  • Antibacterial and Antifungal Applications : The synthesis of novel compounds like [(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]acetic acid has been described, with some of these compounds exhibiting potential antibacterial and antifungal activities (Rahman et al., 2005).

  • Molecular Chemistry and Polymer Science : In the field of molecular chemistry and polymer science, derivatives of (3-Methylbenzyl)sulfanyl acetic acid have been used in the study of nucleophilic carbenes and their pKa values in different solvents, contributing to the understanding of their basicity and reactivity (Magill et al., 2004).

  • Material Science : Research has also been conducted on the electrochemical copolymerization of aniline and anilinesulfonic acids, where derivatives similar to (3-Methylbenzyl)sulfanyl acetic acid play a role. This research contributes to the understanding of the properties of polyaniline, a conducting polymer (Şahin et al., 2002).

  • Environmental Applications : Compounds structurally related to (3-Methylbenzyl)sulfanyl acetic acid, such as sulfanilic acid, have been used by certain bacterial strains for the decomposition of aromatic compounds, indicating potential applications in environmental remediation (Hegedűs et al., 2017).

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8-3-2-4-9(5-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZMAMPKKQBGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Methylbenzyl)sulfanyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.